Acetyl-Octreotide is classified as a peptide drug due to its structure, which consists of a chain of amino acids. It is derived from octreotide, which itself is an octapeptide consisting of eight amino acids. The addition of an acetyl group at the N-terminal end modifies its properties and enhances its stability and bioavailability .
The synthesis of Acetyl-Octreotide typically employs Solid Phase Peptide Synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a solid support, facilitating the construction of the peptide chain one amino acid at a time. Key steps in this process include:
After purification, the final step involves acetylation, where an acetate group is added to the N-terminal amino group of octreotide to produce Acetyl-Octreotide .
Acetyl-Octreotide has a specific molecular structure characterized by its sequence: Ac-D-Phe-Cys-Phe-D-Trp-Lys-Thr-Cys-L-threoninol. The presence of disulfide bonds between cysteine residues contributes significantly to its stability and biological activity. The molecular formula can be represented as , with a molecular weight of approximately 1018.23 g/mol .
Acetyl-Octreotide participates in various chemical reactions typical for peptides, including:
Acetyl-Octreotide exerts its effects primarily through binding to somatostatin receptors (SSTRs), particularly SSTR2 and SSTR5. This interaction inhibits the secretion of several hormones, including growth hormone, insulin, and glucagon. By modulating these pathways, Acetyl-Octreotide effectively reduces gastrointestinal motility and hormone secretion, making it useful in managing symptoms related to neuroendocrine tumors .
Acetyl-Octreotide has several applications in medical science:
CAS No.: 7158-70-5
CAS No.: 54992-23-3
CAS No.: 134029-48-4
CAS No.: